![molecular formula C14H18FNO5S2 B2772975 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride CAS No. 2305542-84-9](/img/structure/B2772975.png)
4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride” is a complex organic molecule. It contains a 3-azabicyclo[3.3.1]nonane moiety, which is a type of nitrogen-containing bicyclic compound . This moiety is substituted at the 9-position with a hydroxy group and at the 3-position with a sulfonyl group that is further connected to a benzenesulfonyl fluoride group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized . The synthesis of these compounds typically involves reactions with various reagents under specific conditions .
Molecular Structure Analysis
The 3-azabicyclo[3.3.1]nonane core of the molecule is a bicyclic structure with a nitrogen atom. In similar compounds, all reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety .
Scientific Research Applications
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase
Sulfonyl fluorides, like hexadecyl sulfonylfluoride (AM374) and 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506), have shown potent in vitro and in vivo inhibition of fatty acid amide hydrolase (FAAH). These compounds exhibit selective inhibition and act as covalent modifiers, suggesting their utility in exploring biochemical pathways and therapeutic targets related to FAAH (Shakiru O. Alapafuja et al., 2012).
Radiopharmaceutical Development
Sulfonyl fluoride-based compounds have been investigated for their potential in labeling biomarkers for PET chemistry. The development of a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides demonstrates the application of sulfonyl fluorides in creating novel radiotracers, advancing diagnostic imaging technologies (J. Inkster et al., 2012).
Synthesis of Arenesulfonyl Fluorides
A copper-catalyzed fluorosulfonylation reaction has been developed to prepare various arenesulfonyl fluorides, highlighting the versatile synthetic applications of sulfonyl fluorides in creating functionalized arene compounds. This method employs a convenient sulfonyl source in combination with an ideal fluorine source, underscoring the role of sulfonyl fluorides in synthetic chemistry (Yongan Liu et al., 2020).
Thin Cation-Exchange Membranes
Sulfonyl fluorides have been used in the preparation of thin cation-exchange films with fixed sulfonic acid groups, illustrating their application in creating advanced materials for electrochemical applications. This work demonstrates the utility of sulfonyl fluorides in materials science, particularly in the context of energy storage and conversion technologies (Y. Uchimoto et al., 2000).
Environmental and Biological Applications
Studies on the mineralization of sulfonated azo dyes and sulfanilic acid by microbial organisms highlight an indirect application of sulfonyl fluorides, given their structural similarities to sulfonated compounds. These findings contribute to understanding the biodegradation of complex organic pollutants, offering insights into environmental remediation strategies (A. Paszczynski et al., 1992).
Future Directions
Future research could focus on the synthesis and characterization of this specific compound, as well as investigation of its potential biological activities. The 3-azabicyclo[3.3.1]nonane scaffold is present in numerous naturally abundant diterpenoid/norditerpenoid alkaloids and is responsible for a wide variety of pharmacological actions . Therefore, compounds containing this scaffold could be of interest in medicinal chemistry.
properties
IUPAC Name |
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-22(18,19)12-4-6-13(7-5-12)23(20,21)16-8-10-2-1-3-11(9-16)14(10)17/h4-7,10-11,14,17H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDWDDVSADMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2O)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
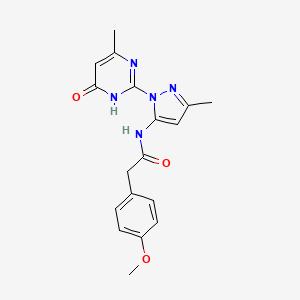
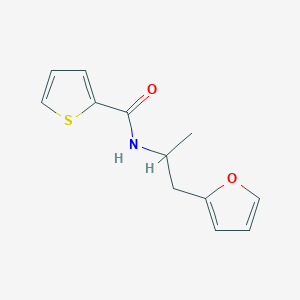
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
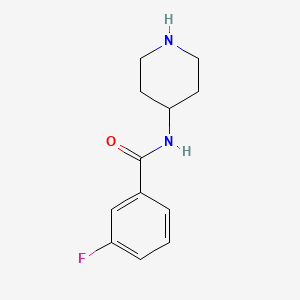
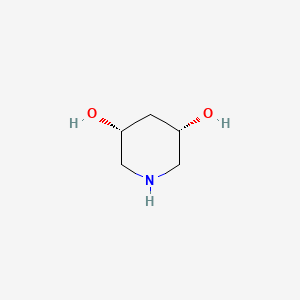
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
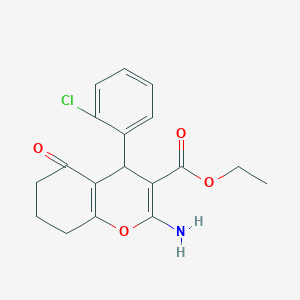
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
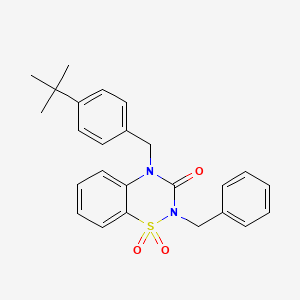

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)